N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide

JNK1 inhibition kinase inhibitor scaffold thiophene-3-carboxamide pharmacophore

Procure N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide for definitive JNK1/2/3 and p38α/ERK2 selectivity profiling. Its 2-methylthiazol-4-yl moiety introduces a unique H-bond acceptor/donor geometry absent in benzothiophene or phenyl analogs, directly impacting ATP-binding site complementarity and JIP-mimetic docking. Demand orthogonal verification vs. the isomeric E-selectin inhibitor A-205804 (CAS 251992-66-2) to ensure target pathway divergence. Avoid near-analog substitution risk—minor substituent changes abolish activity (IC50 shifts from 1.4 µM to >25 µM). Available via custom synthesis; request quote for 98% purity, COA, and lead time.

Molecular Formula C15H12N2OS2
Molecular Weight 300.39
CAS No. 1705206-96-7
Cat. No. B2828056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide
CAS1705206-96-7
Molecular FormulaC15H12N2OS2
Molecular Weight300.39
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CSC=C3
InChIInChI=1S/C15H12N2OS2/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-9H,1H3,(H,17,18)
InChIKeyBRZNEEMECBHGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide (CAS 1705206-96-7): Structural Identity and Core Pharmacophore


N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide (CAS 1705206-96-7) is a synthetic small molecule (MF: C15H12N2OS2; MW: 300.4) characterized by a thiophene-3-carboxamide core linked to a 2-(2-methyl-1,3-thiazol-4-yl)phenyl group . The thiophene-3-carboxamide scaffold is a recognized pharmacophore in kinase inhibitor research, with documented use in programs targeting c-Jun N-terminal kinase (JNK), VEGFR-2, and EGFR [1]. The molecule integrates a thiazole heterocycle, which is prevalent in bioactive compounds spanning antimicrobial to anticancer applications [2]. This specific substitution pattern presents a unique chemotype whose biological activity profile is distinct from other thiophene-3-carboxamide analogs, though primary quantitative profiling data remain limited in the public domain.

Procurement Risk for N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide: Why Structural Analogs Cannot Be Interchanged


Compounds within the thiophene-3-carboxamide class cannot be assumed interchangeable due to extreme sensitivity of potency and selectivity to the nature and position of the aryl/heteroaryl substituent. In a benchmark JNK1 inhibitor series, replacing the thiophene core with a phenyl ring caused a complete loss of activity (IC50 > 100 µM vs. 26.0 µM for the parent), and even minor substituent changes on the terminal aryl ring shifted IC50 values from 1.4 µM to >25 µM depending on the halogen position [1]. The presence of the 2-methylthiazol-4-yl moiety in CAS 1705206-96-7 introduces a specific hydrogen-bond acceptor/donor geometry and electron distribution that is absent in phenyl, benzothiophene, or other heterocyclic variants, directly impacting kinase ATP-binding site complementarity and JIP-mimetic docking interactions. Consequently, procurement of a near analog without verification introduces substantial risk of altered or abolished target engagement.

Quantitative Differentiation Evidence for N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide (CAS 1705206-96-7)


Kinasic Scaffold Identity vs. Inactive Phenyl Replacement: Evidence from the JNK1 Thiophene-3-carboxamide Series

The thiophene-3-carboxamide core of CAS 1705206-96-7 is essential for kinase inhibitory activity. In a direct comparator study, the thiophene-3-carboxamide parent compound (compound 1) inhibited JNK1 with an IC50 of 26.0 µM, whereas its direct phenyl analog (compound 3), where the thiophene is replaced by a benzene ring, showed complete loss of activity (IC50 > 100 µM) [1]. This demonstrates that the sulfur-containing thiophene heterocycle is a non-negotiable pharmacophoric element for JNK1 binding. The target compound retains this critical thiophene core, distinguishing it from phenyl-based carboxamide analogs that may appear superficially similar.

JNK1 inhibition kinase inhibitor scaffold thiophene-3-carboxamide pharmacophore

Differentiation from A-205804 (CAS 251992-66-2): Same Molecular Formula, Distinct Biological Target and Therapeutic Indication

CAS 1705206-96-7 shares the identical molecular formula (C15H12N2OS2) and molecular weight (300.4) with A-205804 (CAS 251992-66-2), a known selective inhibitor of E-selectin and ICAM-1 expression . Despite this formula-level identity, A-205804 inhibits TNF-α-induced E-selectin expression with an IC50 of 20 nM and ICAM-1 with an IC50 of 25 nM, while showing no inhibition of VCAM-1 (IC50 > 1000 nM) . The different connection of the thiophene, phenyl, and thiazole rings between the two isomers leads to completely divergent biological profiles—one targeting cell adhesion molecule expression, the other expected to target kinase domains based on its 2-arylthiazole-thiophene-3-carboxamide architecture. This represents a unique case where isomeric structural variation redirects pharmacological activity.

molecular formula isomer E-selectin inhibitor target selectivity

Differentiation from JNK Inhibitor Lead Compounds: Thiazole vs. Benzothiophene Substitution Patterns in Thiophene-3-carboxamide Series

In the established JNK1 thiophene-3-carboxamide series, replacement of the terminal benzene ring with a benzothiophene (compound 25) enhanced JNK1 activity to IC50 = 1.3 µM, representing a 20-fold improvement over the parent compound (IC50 = 26.0 µM) [1]. The target compound features a 2-methylthiazol-4-yl substituent, which introduces a nitrogen heteroatom capable of additional hydrogen-bonding interactions at the kinase hinge region, a feature absent in benzothiophene (compound 25, IC50 = 1.3 µM) and distinct from simple halogen-substituted phenyl variants (e.g., 2-chlorophenyl compound 26, IC50 = 1.4 µM; 3-chlorophenyl compound 27, IC50 = 2.6 µM) [1]. This thiazole substitution may confer a unique balance of ATP-competitive and JIP-mimetic dual inhibition not achievable with carbocyclic or other heterocyclic replacements.

JNK1 inhibition heteroaryl substitution structure-activity relationship

Autophagy-Inducing 2-Arylthiazole Chemotype: Patent-Documented Differentiation from Apoptosis-Focused Kinase Inhibitors

The 2-arylthiazole scaffold present in CAS 1705206-96-7 is the core of a patented series of autophagy-inducing agents (US20230219908A1, HEXAPHARMATEC CO., LTD.) claimed for treatment of neurodegenerative diseases including Huntington's, Parkinson's, and Alzheimer's diseases, as well as hepatic and metabolic disorders [1]. This therapeutic direction is mechanistically distinct from the apoptosis-inducing or antiproliferative mechanisms of many thiophene-3-carboxamide kinase inhibitors. The patent establishes that compounds bearing a 2-arylthiazole moiety with a specific carboxamide substitution exhibit 'excellent autophagy-inducing activity' [1], a functional phenotype not shared by analogs lacking the thiazole-phenyl-thiophene connectivity. This provides a documented differentiation axis based on cellular mechanism rather than solely on enzyme inhibition potency.

autophagy induction 2-arylthiazole neurodegeneration

Optimal Application Scenarios for N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide Based on Quantitative Differentiation Evidence


Kinase Profiling and Selectivity Screening Against JNK and Related MAP Kinase Panels

Based on the validated thiophene-3-carboxamide pharmacophore for JNK1 inhibition [1], CAS 1705206-96-7 is positioned for kinase selectivity profiling. The 2-methylthiazol-4-yl substituent introduces a heterocyclic hydrogen-bond acceptor distinct from the benzothiophene (IC50 = 1.3 µM) and chlorophenyl (IC50 = 1.4–2.6 µM) variants characterized in prior JNK1 series [1], warranting head-to-head profiling against JNK1/2/3 isoforms and selectivity assessment against p38α and ERK2 to quantify differentiation from established lead compounds.

Neurodegenerative Disease Model Studies Leveraging Autophagy-Inducing 2-Arylthiazole Chemotype

The compound's 2-arylthiazole architecture aligns with a patented autophagy-inducing chemotype (US20230219908A1) claimed for Huntington's, Parkinson's, and Alzheimer's disease models [2]. This provides scientific rationale for evaluating CAS 1705206-96-7 in cellular models of protein aggregation (e.g., huntingtin, α-synuclein, tau) where autophagy flux measurement is the primary endpoint. Selection over kinase-focused thiophene-3-carboxamide analogs is justified by the distinct autophagy mechanism documented for the 2-arylthiazole class.

Isomeric Selectivity Studies: Differentiation from A-205804 (CAS 251992-66-2)

The identical molecular formula (C15H12N2OS2) to A-205804, a selective E-selectin/ICAM-1 inhibitor (E-selectin IC50 = 20 nM) , creates a unique opportunity for isomeric selectivity studies. Parallel testing of CAS 1705206-96-7 and CAS 251992-66-2 in cell adhesion assays (TNF-α-induced E-selectin, ICAM-1, VCAM-1 expression) and kinase activity panels would experimentally confirm target pathway divergence, validating the procurement of the correct isomer for the intended biological application.

Structure-Activity Relationship Expansion of Thiophene-3-Carboxamide Dual ATP/JIP-Mimetic Inhibitors

Prior SAR studies established that thiophene-3-carboxamide derivatives can function as dual ATP-competitive and JIP-mimetic JNK inhibitors [1]. The 2-methylthiazol-4-yl substituent of CAS 1705206-96-7 offers an unexplored vector for modulating the balance between ATP-site binding and JIP-docking site displacement. This compound serves as a probe to dissect whether thiazole nitrogen incorporation enhances JIP-mimetic character relative to the characterized benzothiophene (compound 25, IC50 = 1.3 µM) and phenyl-substituted analogs [1], using DELFIA pepJIP1 displacement and LanthaScreen kinase activity dual-assay formats.

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